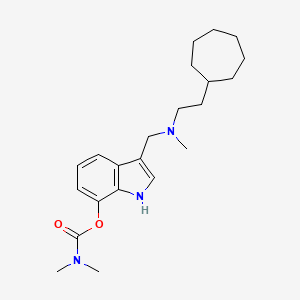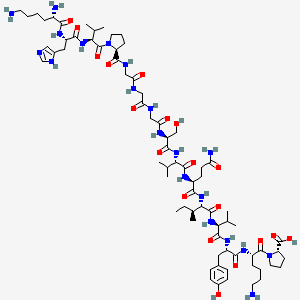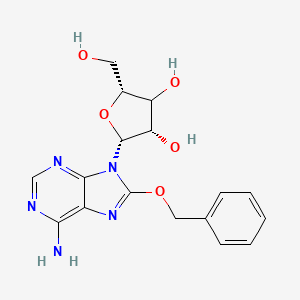
Jmjd3/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jmjd3/hdac-IN-1: is a dual inhibitor targeting both Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC1). This compound promotes hypermethylation of histone H3K27 and hyperacetylation of H3K9, leading to the induction of apoptosis through the cleavage of caspase-7 and PARP. It has shown effectiveness in inhibiting cancer cell cloning, migration, and invasion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Jmjd3/hdac-IN-1 involves the design and synthesis of pyrimidine base hydroxamic acid derivatives. The specific synthetic route and reaction conditions are detailed in the study by Li et al., which includes the use of various reagents and catalysts to achieve the desired dual inhibition properties .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.
Analyse Des Réactions Chimiques
Types of Reactions: Jmjd3/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Chemistry: In chemistry, Jmjd3/hdac-IN-1 is used as a tool compound to study the inhibition of JMJD3 and HDAC1. It helps researchers understand the role of these enzymes in various biochemical processes .
Biology: In biology, the compound is used to investigate the epigenetic regulation of gene expression. It has been shown to promote hypermethylation and hyperacetylation of histones, leading to changes in gene expression patterns .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis and inhibit cancer cell migration and invasion makes it a promising candidate for further development .
Industry: In the industry, the compound is used for research and development purposes.
Mécanisme D'action
Jmjd3/hdac-IN-1 exerts its effects by targeting JMJD3 and HDAC1. JMJD3 is a histone demethylase that removes methyl groups from histone H3K27, while HDAC1 is a histone deacetylase that removes acetyl groups from histone H3K9. By inhibiting these enzymes, this compound promotes hypermethylation and hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This results in the induction of apoptosis through the cleavage of caspase-7 and PARP .
Comparaison Avec Des Composés Similaires
HDAC6-IN-8: A potent HDAC inhibitor with antitumor effects.
UF010: Another HDAC inhibitor with similar properties.
BRD6688: A compound targeting HDACs with antitumor activity.
Uniqueness: Jmjd3/hdac-IN-1 is unique in its dual inhibition of both JMJD3 and HDAC1. This dual targeting approach enhances its effectiveness in promoting hypermethylation and hyperacetylation of histones, leading to significant changes in gene expression and induction of apoptosis. This makes it a valuable tool for studying epigenetic regulation and a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C21H30N6O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
6-[[6-(azepan-1-yl)-2-pyridin-2-ylpyrimidin-4-yl]amino]-N-hydroxyhexanamide |
InChI |
InChI=1S/C21H30N6O2/c28-20(26-29)11-4-3-6-13-23-18-16-19(27-14-8-1-2-9-15-27)25-21(24-18)17-10-5-7-12-22-17/h5,7,10,12,16,29H,1-4,6,8-9,11,13-15H2,(H,26,28)(H,23,24,25) |
Clé InChI |
CIZIYDVXUWAXOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NC(=NC(=C2)NCCCCCC(=O)NO)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)



![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

